![molecular formula C9H13BrO3 B2470670 Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate CAS No. 2241128-18-5](/img/structure/B2470670.png)
Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a cyclohexane derivative. The bromomethyl group could potentially be introduced through a free radical bromination reaction . The ketone group might be introduced through controlled oxidation. The methyl ester group could be formed through an esterification reaction .Molecular Structure Analysis
The cyclohexane ring in the molecule can exist in a chair conformation, which is the most stable form. The bromomethyl, methyl ester, and ketone groups will be in axial or equatorial positions depending on the stability .Chemical Reactions Analysis
The bromomethyl group is a good leaving group, so it could undergo nucleophilic substitution or elimination reactions. The ketone group can undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The ester group can participate in hydrolysis, reduction, and transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar ketone and ester groups would likely make it polar and potentially capable of participating in hydrogen bonding. The bromine atom might make the compound relatively heavy and possibly increase its boiling and melting points .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives for Antinociceptive Activity : Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate has been used in the synthesis of 4-(1-methoxycarbonylcyclohexyl)- and 6-bromo-4-(1-methoxycarbonylcyclohexyl)-2-oxochromane-3-carboxylic acid derivatives. These derivatives possess antinociceptive activity, showcasing potential applications in pain management research (Kirillov et al., 2015).
Synthesis Involving Reformatsky Reaction : The compound has been involved in a Reformatsky reaction with zinc and aromatic aldehydes, leading to the formation of methyl 1-(cyclobutylcarbonyl)cyclohexanecarboxylate. Subsequent bromination and reaction steps yielded 14-aryl-13-oxadispiro[3.1.5.3]tetradecane-5,12-diones, indicating its role in complex synthesis pathways and potential in generating novel compounds (Shchepin et al., 2006).
Catalytic Reduction Studies : this compound has been subjected to catalytic reduction studies, where its reduction by nickel(I) salen resulted in various ring-expanded products and dimers. This demonstrates its utility in exploring new catalytic reduction pathways and understanding reaction mechanisms (Mubarak et al., 2007).
Ring-Expansion Reactions and Derivative Synthesis : Studies have shown its reactivity in ring-expansion reactions, resulting in derivatives like benzo[c]azocanones and indeno[1,2-b]pyrroles. These reactions are essential for the synthesis of complex cyclic compounds, which could have implications in material science or pharmaceuticals (Behler et al., 2011).
Wirkmechanismus
The mechanism of action of this compound would depend on its application. For instance, if used as a pharmaceutical, it would interact with biological targets in the body. If used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, further studies could explore its efficacy and safety in more detail. If it’s a useful reagent in synthetic chemistry, research could focus on developing new reactions or improving existing ones .
Eigenschaften
IUPAC Name |
methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO3/c1-13-8(12)9(6-10)4-2-7(11)3-5-9/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJXKLLJQFFZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.